2-amino-2-[4-(2,2-difluoroethoxy)phenyl]ethan-1-ol
Description
Chemical Structure and Properties The compound 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]ethan-1-ol (CAS: Not explicitly provided; molecular formula: C₁₀H₁₃F₂NO₂) is a fluorinated amino alcohol characterized by a central ethanolamine backbone substituted with a para-2,2-difluoroethoxy phenyl group. Key identifiers include:
- SMILES: C1=CC(=CC=C1C(CO)N)OCC(F)F
- InChIKey: FPKACVZCEAUVEL-UHFFFAOYSA-N
- Molecular Weight: 217.22 g/mol (as per building block catalog data) .
Current literature lacks experimental data on its biological activity, pharmacokinetics, or synthetic applications, though its collision cross-section (CCS) values have been computationally predicted .
Properties
CAS No. |
1785355-37-4 |
|---|---|
Molecular Formula |
C10H13F2NO2 |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-amino-2-[4-(2,2-difluoroethoxy)phenyl]ethanol |
InChI |
InChI=1S/C10H13F2NO2/c11-10(12)6-15-8-3-1-7(2-4-8)9(13)5-14/h1-4,9-10,14H,5-6,13H2 |
InChI Key |
FPKACVZCEAUVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)OCC(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2,2-difluoroethoxy)benzaldehyde.
Formation of Intermediate: The benzaldehyde is then subjected to a reductive amination reaction with an appropriate amine, such as ethylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Final Product Formation: The resulting intermediate is further reacted with an appropriate reagent, such as sodium borohydride, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-[4-(2,2-difluoroethoxy)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the difluoroethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-amino-2-[4-(2,2-difluoroethoxy)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogues of Fluorinated Amino Alcohols
The following table summarizes structurally related compounds, emphasizing substituent variations and molecular features:
Key Structural Differences and Implications
In contrast, analogs like 2-[(2,4-difluorophenyl)amino]ethan-1-ol (C₈H₉F₂NO) lack the ethoxy spacer, reducing steric bulk . Compounds with trifluoromethyl groups (e.g., C₉H₉F₄NO) exhibit enhanced lipophilicity, which may improve membrane permeability compared to the target compound’s difluoroethoxy group .
Chirality and Stereochemical Effects: Enantiomerically pure analogs like (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethanol highlight the importance of stereochemistry in pharmacological activity, suggesting that the target compound’s biological profile (if any) may depend on its chiral center .
Physicochemical and Predicted Properties
- Solubility and Stability: While analogs like 2-[(2,4-difluorophenyl)amino]ethan-1-ol have documented solubility in common solvents (e.g., stored at RT in solution) , the target compound’s difluoroethoxy group may reduce aqueous solubility compared to non-fluorinated ethoxy analogs.
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